LEDGF/p75-IN Interaction Disruption: Biochemical Potency vs. Cellular Potency
GSK-1264 inhibits the LEDGF/p75 IN-binding domain (IBD) interaction with the IN catalytic core domain (CCD) in a time-resolved FRET assay with a pIC50 of 8.2 ± 0.14 nM (IC50 ≈ 6.3 nM) [1]. In multicycle HIV-1 replication assays (MT-4 cells), the antiviral IC50 is ~38 nM [1]. While other ALLINIs such as BI-224436 and CX-14442 also disrupt the LEDGF-IN interaction, the relationship between biochemical and cellular potency is not uniform across the class. GSK-1264's ~6-fold shift between biochemical and cellular IC50 provides a quantifiable benchmark for evaluating target engagement vs. antiviral efficacy in LEDGF-dependent cellular environments.
| Evidence Dimension | Biochemical (FRET) vs. cellular (MT-4) IC50 |
|---|---|
| Target Compound Data | FRET IC50 ≈ 6.3 nM (pIC50 8.2 ± 0.14); MT-4 IC50 ≈ 38 nM |
| Comparator Or Baseline | Class-level baseline: most ALLINIs show biochemical IC50 < 100 nM but variable cellular IC50; BI-224436 (FRET IC50 ~90 nM, EC50 ~20 nM in cell culture) [2]. |
| Quantified Difference | ~6-fold shift (GSK-1264); BI-224436 shows ~4.5-fold shift (opposite direction) [2]. |
| Conditions | Time-resolved FRET: IN₁₈₅ₖ(CCD) vs. LEDGF(IBD); Cellular: MT-4 HIV-1 replication assay |
Why This Matters
The specific ratio between biochemical and cellular potency serves as a batch-release and assay-validation benchmark; deviations indicate compromised compound integrity or altered cellular context.
- [1] Gupta K, Brady T, Dyer BM, Malani N, Hwang Y, Male F, et al. Allosteric inhibition of human immunodeficiency virus integrase: late block during viral replication and abnormal multimerization involving specific protein domains. J Biol Chem. 2014 Jul 25;289(30):20477-88. View Source
- [2] Fader LD, Daoust R, Brochu C, et al. Discovery of BI-224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1. ACS Med Chem Lett. 2014;5(4):422-427. View Source
